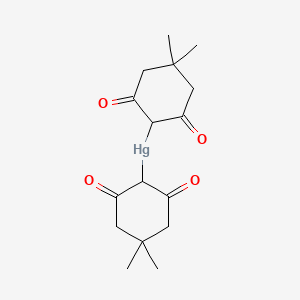
(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features an anthracene moiety and an ethoxyphenyl group, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine typically involves the condensation reaction between an anthracene-2-carbaldehyde and 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-2-carboxylic acid derivatives, while reduction may produce anthracen-2-yl-4-ethoxyaniline.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Industry
In industry, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of (E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine would depend on its specific application. In general, the compound may interact with molecular targets through π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(Anthracen-2-yl)-1-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-N-(Anthracen-2-yl)-1-(4-hydroxyphenyl)methanimine: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
(E)-N-(Anthracen-2-yl)-1-(4-ethoxyphenyl)methanimine is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs.
Propriétés
Numéro CAS |
63698-00-0 |
|---|---|
Formule moléculaire |
C23H19NO |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-anthracen-2-yl-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C23H19NO/c1-2-25-23-11-7-17(8-12-23)16-24-22-10-9-20-13-18-5-3-4-6-19(18)14-21(20)15-22/h3-16H,2H2,1H3 |
Clé InChI |
TZGYUOIOGKFGJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NC2=CC3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
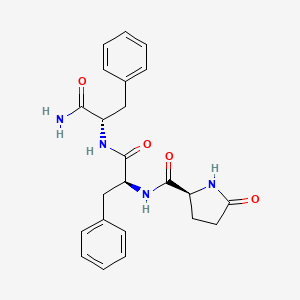
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
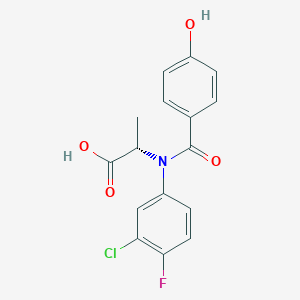
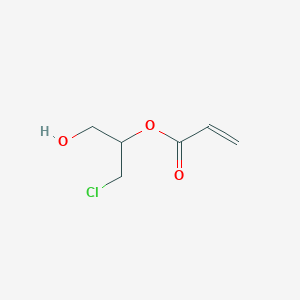

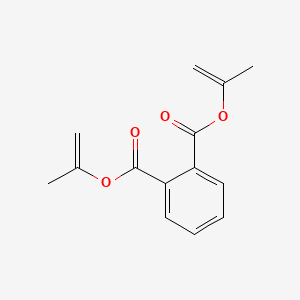
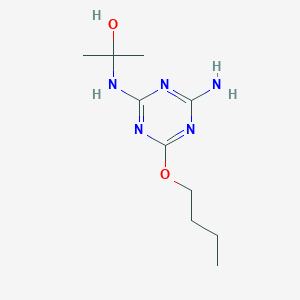
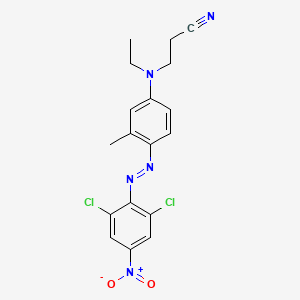
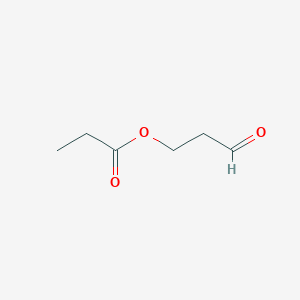
![Acetic acid, tribromo-, 2-[(2,5-diethoxyphenyl)thio]ethyl ester](/img/structure/B14505996.png)
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
